molecular formula C13H11ClN2O5S B15303218 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride

2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride

Cat. No.: B15303218
M. Wt: 342.76 g/mol
InChI Key: MGFBTAKGJCRGKU-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidinyl group, an isoindole core, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity profiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the sulfonyl chloride group can yield sulfonamides, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride involves its ability to interact with specific molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of protein function. This interaction can trigger various cellular pathways, ultimately affecting cell behavior and function .

Properties

Molecular Formula

C13H11ClN2O5S

Molecular Weight

342.76 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-4-sulfonyl chloride

InChI

InChI=1S/C13H11ClN2O5S/c14-22(20,21)10-3-1-2-7-8(10)6-16(13(7)19)9-4-5-11(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18)

InChI Key

MGFBTAKGJCRGKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3S(=O)(=O)Cl

Origin of Product

United States

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